2-[4-(furan-2-ylmethylamino)-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide
Description
2-[4-(furan-2-ylmethylamino)-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
2-[4-(furan-2-ylmethylamino)-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-16-25(27-15-18-10-7-11-33-18)20-13-23(32-3)22(31-2)12-19(20)21(26(16)30)14-24(29)28-17-8-5-4-6-9-17/h4-13,27,30H,14-15H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOQQULDEUJYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2C(=C1O)CC(=O)NC3=CC=CC=C3)OC)OC)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(furan-2-ylmethylamino)-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts alkylation reaction.
Introduction of the furan-2-ylmethylamino group: This step involves the reaction of the naphthalene derivative with furan-2-ylmethanamine under suitable conditions.
Hydroxylation and methoxylation: These functional groups are introduced through selective oxidation and methylation reactions.
Acetylation: The final step involves the acetylation of the amino group with phenylacetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(furan-2-ylmethylamino)-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Diperiodatocuprate(III) in alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Furfuraldehyde and other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(furan-2-ylmethylamino)-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate processes like cell growth and apoptosis.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Furosemide: A diuretic with a similar furan-2-ylmethylamino group.
2-Chloro-4-[(furan-2-ylmethyl)amino]-5-sulphamoylbenzoic acid: Another compound with a similar structure and potential biological activity.
Uniqueness
2-[4-(furan-2-ylmethylamino)-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
